Oxaflumazine disuccinate is derived from oxaflumazine, which is synthesized through specific chemical reactions involving phenothiazine derivatives. The compound is classified under the category of antipsychotic medications, functioning primarily as a dopamine receptor antagonist. It has been utilized in both clinical settings and research environments to evaluate its efficacy in various neurological conditions.
The synthesis of oxaflumazine disuccinate involves a multi-step process:
The molecular structure of oxaflumazine disuccinate features several key components:
Oxaflumazine disuccinate can undergo various chemical reactions:
Oxaflumazine disuccinate primarily functions as an antagonist at dopamine receptors in the brain. By blocking these receptors, it reduces dopaminergic activity, which is beneficial in alleviating symptoms associated with psychosis. Additionally, it interacts with serotonin and norepinephrine pathways, contributing to its therapeutic effects.
The physical and chemical properties of oxaflumazine disuccinate are crucial for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Weight | 743.8 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Oxaflumazine disuccinate has several significant applications:
The therapeutic application of phenothiazines originated from unexpected clinical observations rather than rational drug design. Paul Ehrlich's 1891 discovery of methylene blue's antimalarial properties provided the foundational phenothiazine structure [1]. Subsequent research diverged towards antihistaminic applications, culminating in the 1951 serendipitous discovery of chlorpromazine's psychotropic effects by Laborit and Huguenard during surgical anesthesia trials [1]. This seminal observation was rapidly extended to psychiatry by Delay and colleagues, establishing phenothiazines as the first effective antipsychotic agents.
Table 1: Key Milestones in Phenothiazine Antipsychotic Development
Time Period | Development Phase | Representative Agents |
---|---|---|
1891 | Initial Phenothiazine Discovery | Methylene Blue |
1940s | Antihistamine Development | Promethazine |
1951-1954 | First-Generation Antipsychotics | Chlorpromazine |
1960s-1970s | Structural Optimization | Oxaflumazine, Trifluoperazine |
Post-1990 | Atypical Antipsychotics | Clozapine, Risperidone |
The period between 1954 and 1975 witnessed intensive phenothiazine diversification, yielding approximately 40 global variants. Oxaflumazine emerged from this research wave as a structural hybrid incorporating a trifluoromethyl group (enhancing lipid solubility and receptor affinity) and a 1,3-dioxane-containing side chain (modulating bioavailability and duration of action) [5] [7]. While not commercially successful, it contributed valuable structure-activity relationship data informing subsequent neuroleptic development.
The systematic IUPAC designation for oxaflumazine disuccinate is:butanedioic acid;10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine [4] .
Common synonyms and identifiers include:
The disuccinate formulation significantly improves water solubility compared to the free base, addressing formulation challenges common to lipophilic phenothiazines [7].
Table 2: Structural Characteristics of Oxaflumazine Disuccinate
Characteristic | Value | Analytical Significance | |
---|---|---|---|
XLogP3 | 5.3 | Indicates high lipophilicity | |
Hydrogen Bond Donors | 4 | Influences membrane permeability | |
Hydrogen Bond Acceptors | 17 | Impacts solubility and crystal packing | |
Rotatable Bonds | 13 | Correlates with conformational flexibility | |
Aromatic Rings | 5 | Facilitates π-stacking interactions | |
Topological Polar Surface Area (TPSA) | 203 Ų | Predicts blood-brain barrier penetration |
The structural complexity arises from three fused rings forming the phenothiazine core, substituted at position 2 with a trifluoromethyl group (-CF₃) and at position 10 with a propyl chain terminating in a piperazine moiety. This piperazine nitrogen connects to a 2-(1,3-dioxan-2-yl)ethyl group – the defining feature distinguishing oxaflumazine from simpler phenothiazines. The 1,3-dioxane ring provides stereoelectronic effects potentially influencing receptor binding kinetics and metabolic stability [7] .
Synthesis Analysis: Industrial production involves sequential reactions:
Oxaflumazine disuccinate is pharmacologically classified as a first-generation typical neuroleptic within the broader phenothiazine antipsychotic category [2] [5]. Its primary therapeutic application was investigated for the management of psychotic disorders, specifically evaluated in pediatric psychiatric settings during the 1970s [2] [5] [6].
Mechanistically, it functions predominantly as a dopamine D₂ receptor antagonist, blocking mesolimbic and mesocortical pathway signaling to alleviate positive symptoms of psychosis [7]. Secondary interactions include:
Table 3: Predicted Pharmacodynamic Profile (In Silico Analysis)
Target | Predicted Affinity | Functional Consequence | |
---|---|---|---|
Dopamine D₂ | High (pKi ~9.2) | Primary antipsychotic efficacy | |
5-HT₂A | Moderate (pKi ~7.8) | Mood modulation, EPS reduction | |
α₁-Adrenergic | Moderate (pKi ~7.5) | Orthostatic hypotension risk | |
hERG Channel | High (Inhibition Probability 0.993) | QT prolongation potential | |
Muscarinic M1 | Moderate (pKi ~6.9) | Anticholinergic effects |
The compound's development reflected the transitional period between first-generation neuroleptics and the subsequent "atypical" antipsychotics characterized by reduced extrapyramidal symptomatology. While oxaflumazine's clinical utilization remained limited primarily to investigational contexts, its structural innovations – particularly the 1,3-dioxane-containing side chain – contributed valuable insights for optimizing receptor binding profiles in later antipsychotic agents [1] [7].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2